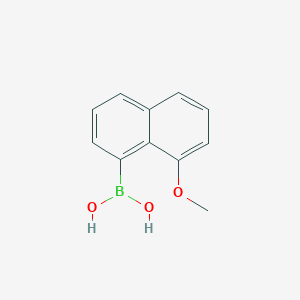

8-Methoxynaphthalene-1-boronic acid

説明

8-Methoxynaphthalene-1-boronic acid is a naphthalene-derived boronic acid with a methoxy (-OCH₃) substituent at the 8-position and a boronic acid (-B(OH)₂) group at the 1-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key nucleophilic partners. The methoxy group’s electron-donating nature may influence the compound’s reactivity, solubility, and electronic properties compared to unsubstituted or differently substituted analogs .

For example, crystallographic studies on (naphthalen-1-yl)boronic acid () reveal a monoclinic crystal system with cell parameters $a = 10.573(3)$ Å, $b = 7.454(2)$ Å, $c = 13.028(4)$ Å, and $\beta = 106.515(4)^\circ$, and a density $D_x = 1.306 \, \text{Mg m}^{-3}$ . The addition of a methoxy group at position 8 would likely alter these parameters due to steric and electronic effects.

特性

分子式 |

C11H11BO3 |

|---|---|

分子量 |

202.02 g/mol |

IUPAC名 |

(8-methoxynaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C11H11BO3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,13-14H,1H3 |

InChIキー |

OFGUNLPQWPJCLE-UHFFFAOYSA-N |

正規SMILES |

B(C1=C2C(=CC=C1)C=CC=C2OC)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalene-1-boronic acid typically involves the borylation of 8-methoxynaphthalene. One common method is the reaction of 8-methoxynaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 8-Methoxynaphthalene-1-boronic acid are not extensively documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is facilitated by the availability of efficient palladium catalysts and boron reagents .

化学反応の分析

Types of Reactions: 8-Methoxynaphthalene-1-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds . It can also participate in deboronation reactions and homocoupling reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Deboronation Reactions: Often involve oxidative conditions or the presence of a strong base.

Homocoupling Reactions: Typically require a palladium catalyst and a suitable oxidant.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

8-Methoxynaphthalene-1-boronic acid has a wide range of applications in scientific research:

作用機序

The primary mechanism of action for 8-Methoxynaphthalene-1-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but they likely involve interactions with cellular components and enzymes that can bind boron-containing compounds .

類似化合物との比較

1-Naphthylboronic Acid (Unsubstituted Parent Compound)

- Structure : Lacks substituents on the naphthalene ring.

- Reactivity : The absence of electron-donating/withdrawing groups results in moderate reactivity in Suzuki couplings.

- Solubility : Lower solubility in polar solvents compared to methoxy-substituted derivatives due to reduced polarity.

- Crystallography : provides detailed parameters for the unsubstituted analog, which serves as a baseline for comparing substituted variants .

2-Methoxynaphthalene-1-boronic Acid (Positional Isomer)

- Structure: Methoxy group at position 2 instead of 6.

- Reactivity : Proximity of the methoxy group to the boron center may stabilize intermediates via resonance or steric hindrance, altering reaction kinetics .

- Commercial Availability: notes that 2-methoxy derivatives are listed in product catalogs but are often discontinued, suggesting synthesis or stability challenges .

8-Hydroxynaphthalene-1,6-disulphonic Acid (Sulfonated Analog)

- Structure : Contains sulfonic acid (-SO₃H) groups at positions 1 and 6 and a hydroxyl (-OH) group at position 8 ().

- Applications : Primarily used in dye manufacturing and as a chelating agent, contrasting with boronic acids’ roles in cross-coupling.

- Regulatory Status : Registered under CAS 117-22-6, with regulatory documentation updated as of 2010 .

Key Comparative Data Table

Research Findings and Challenges

- Synthetic Accessibility : Methoxy-substituted boronic acids require precise regioselective functionalization. cites methods for naphthalene derivatization, but 8-substitution may demand directed ortho-metalation or advanced coupling strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。